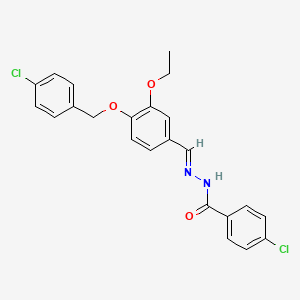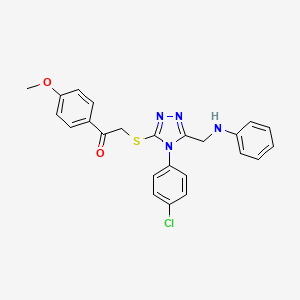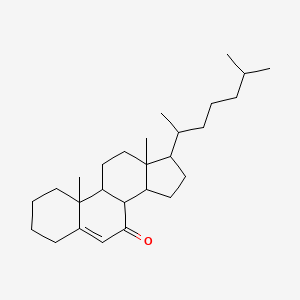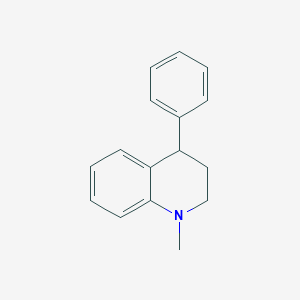![molecular formula C17H12BrF3N2O2 B12006897 (2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-methylphenyl)hydrazinylidene]butane-1,3-dione](/img/structure/B12006897.png)
(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-methylphenyl)hydrazinylidene]butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-1-(4-bromophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(4-methylphenyl)hydrazone] is a synthetic organic compound characterized by the presence of bromine, fluorine, and hydrazone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-(4-bromophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(4-methylphenyl)hydrazone] typically involves the reaction of 4-bromobenzaldehyde with trifluoroacetylacetone in the presence of a base to form the intermediate 1-(4-bromophenyl)-4,4,4-trifluoro-1,2,3-butanetrione. This intermediate is then reacted with 4-methylphenylhydrazine under acidic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2Z)-1-(4-bromophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(4-methylphenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2Z)-1-(4-bromophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(4-methylphenyl)hydrazone] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-1-(4-bromophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(4-methylphenyl)hydrazone] involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and trifluoromethyl groups contribute to its binding affinity and specificity. The hydrazone moiety can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-bromophenyl)-4,4,4-trifluoro-1,2,3-butanetrione: Lacks the hydrazone moiety.
4,4,4-trifluoro-1,2,3-butanetrione: Lacks both the bromine and hydrazone groups.
1-(4-methylphenyl)-4,4,4-trifluoro-1,2,3-butanetrione: Lacks the bromine group.
Uniqueness
(2Z)-1-(4-bromophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(4-methylphenyl)hydrazone] is unique due to the combination of bromine, trifluoromethyl, and hydrazone groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C17H12BrF3N2O2 |
|---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
(Z)-4-(4-bromophenyl)-1,1,1-trifluoro-4-hydroxy-3-[(4-methylphenyl)diazenyl]but-3-en-2-one |
InChI |
InChI=1S/C17H12BrF3N2O2/c1-10-2-8-13(9-3-10)22-23-14(16(25)17(19,20)21)15(24)11-4-6-12(18)7-5-11/h2-9,24H,1H3/b15-14-,23-22? |
InChI Key |
HYUVREOAFDLKMB-HYBMSBHASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=N/C(=C(/C2=CC=C(C=C2)Br)\O)/C(=O)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC(=C(C2=CC=C(C=C2)Br)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12006817.png)
![N-[2,2,2-Trichloro-1-({[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}amino)ethyl]butanamide](/img/structure/B12006820.png)
![N'-[(E)-9-Anthrylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide](/img/structure/B12006827.png)


![2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B12006840.png)




![2-(4-Chlorobenzyl)-1-[4-(4-fluorobenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006885.png)

![3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12006894.png)

